An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine (CAS No: 1260665-77-7). As a heterocyclic compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its physical and chemical characteristics is paramount for its application in research and development. This document synthesizes available data from chemical suppliers with theoretical insights and outlines standardized experimental protocols for properties where empirical data is not publicly available.
Chemical Identity and Molecular Structure
5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is a bicyclic heterocyclic compound. Its structure features a pyridine ring fused to a 1,4-oxazine ring, with a chlorine substituent on the pyridine ring.
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IUPAC Name: 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine
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CAS Number: 1260665-77-7[3]
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Molecular Formula: C₇H₇ClN₂O[2]
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SMILES: C1=CN=C(C2=C1NCCO2)Cl[2]
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InChI Key: Information not available in search results.
The structural framework suggests potential for hydrogen bonding via the secondary amine in the oxazine ring and the nitrogen in the pyridine ring. The presence of the chlorine atom, an electron-withdrawing group, is expected to influence the electron density distribution and, consequently, the reactivity and physicochemical properties of the molecule.
Tabulated Physicochemical Properties
The following table summarizes the available and computed physicochemical data for 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. It is crucial to note that much of the publicly available data is computational.
| Property | Value | Source |
| Molecular Weight | 170.60 g/mol | [2] |
| Physical Form | Solid | [4] |
| Purity | ≥98% (as offered by suppliers) | [2] |
| Topological Polar Surface Area (TPSA) | 34.15 Ų | [2] |
| LogP (calculated) | 1.5393 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Not experimentally determined in available literature. | |
| pKa | Not experimentally determined in available literature. |
In-Depth Analysis of Physicochemical Characteristics
Solubility
While specific experimental solubility data is not available, predictions can be made based on the structure and calculated LogP value. A LogP of 1.5393 suggests that 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine is likely to have moderate lipophilicity.[2] Consequently, it is expected to be sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The presence of hydrogen bond donors and acceptors indicates that protic solvents may also be suitable.[2]
Acidity and Basicity (pKa)
The structure of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine contains both a basic pyridine nitrogen and a weakly basic (or potentially weakly acidic) secondary amine within the oxazine ring. The pyridine nitrogen is expected to be the more basic site. The electron-withdrawing effect of the adjacent chlorine atom will likely decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The pKa of the conjugate acid is therefore predicted to be lower than that of pyridinium ion (pKa ≈ 5.2).
Stability and Storage
Chemical suppliers recommend storing 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine at 4°C, protected from light.[2] This suggests that the compound may be sensitive to thermal degradation and photolysis. The oxazine ring may be susceptible to hydrolysis under strongly acidic or basic conditions. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols for Physicochemical Characterization
The following section outlines standard, field-proven methodologies for the experimental determination of key physicochemical properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine. These are generalized protocols and may require optimization for this specific compound.
Determination of Melting Point
The melting point is a critical indicator of purity.
Methodology: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Assessment of Solubility
Methodology: Equilibrium Shake-Flask Method
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Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
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Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid.
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Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
Methodology: Potentiometric Titration
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Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the half-equivalence point.
Structural and Purity Analysis
Standard analytical techniques are essential for confirming the structure and purity of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H bond in the secondary amine and the C=N bond in the pyridine ring.
Purity Assessment
Methodology: High-Performance Liquid Chromatography (HPLC)
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Column Selection: A reversed-phase C18 column is a common starting point.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
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Detection: UV detection at a wavelength where the compound has significant absorbance should be used.
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Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization of Key Relationships
Workflow for Physicochemical Characterization
Caption: Standard workflow for the comprehensive physicochemical characterization of a novel compound.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B]oxazine and provided a framework for its experimental characterization. While there is a scarcity of published empirical data for this specific molecule, its structural features allow for informed predictions of its behavior. The outlined experimental protocols provide a solid foundation for researchers to generate the necessary data to support its use in drug discovery and development programs. Adherence to rigorous analytical practices is essential to ensure the quality and reliability of the data generated for this promising heterocyclic scaffold.
